2-Fluoro-N-(pyridin-3-ylmethyl)aniline
Description
2-Fluoro-N-(pyridin-3-ylmethyl)aniline is a fluorinated aromatic amine featuring a pyridin-3-ylmethyl group attached to the nitrogen of a 2-fluoroaniline scaffold. Its molecular formula is C₁₂H₁₁FN₂ (calculated molecular weight: 202.23 g/mol). The fluorine atom at the ortho position of the aniline ring introduces steric and electronic effects, influencing reactivity, solubility, and biological interactions.
For instance, 4-bromo-N-(pyridin-3-ylmethyl)aniline (CAS 84324-68-5) is synthesized via coupling reactions involving bromoaniline and pyridin-3-ylboronic acid, suggesting a pathway adaptable to the fluoro analog .
Properties
CAS No. |
113248-80-9 |
|---|---|
Molecular Formula |
C12H11FN2 |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
2-fluoro-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H11FN2/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8,15H,9H2 |
InChI Key |
YJXGFPILFSFXBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CN=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and biological distinctions between 2-fluoro-N-(pyridin-3-ylmethyl)aniline and its analogs:
Table 1: Key Properties of N-(Pyridin-3-ylmethyl)aniline Derivatives
Key Comparisons
Electronic and Steric Effects Fluorine vs. Nitro Groups: Nitro-substituted derivatives (e.g., 9f, 9g) exhibit higher molecular weights and distinct biological profiles. For example, 9f shows >98% purity and potent FLT3 kinase inhibition (IC₅₀ < 10 nM), attributed to the sulfonylpiperazine moiety’s hydrogen-bonding capacity .
Biological Activity Antitumor Potential: The 2,4-dinitro analog binds plant α-tubulin, suggesting herbicidal applications, whereas 2-fluoro derivatives are explored for human kinase targets due to fluorine’s favorable pharmacokinetic properties . Purity and Yield: Nitro-substituted compounds (e.g., 9g, 9h) often have lower purity (8–21%) due to challenging syntheses, while halogenated analogs (e.g., 4-chloro) achieve >95% purity via optimized protocols .
Structural Diversity
- Piperazine Modifications : Compounds like 9f and 9h incorporate sulfonylpiperazine groups, broadening solubility and target engagement compared to simpler halogenated or nitro derivatives .
- Heterocyclic Variants : Replacing pyridin-3-ylmethyl with pyrazolylmethyl (e.g., UXJ ligand) alters hydrogen-bonding networks, as seen in crystallographic studies .
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